molecular formula C11H11F2NO2 B13305976 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

Katalognummer: B13305976
Molekulargewicht: 227.21 g/mol
InChI-Schlüssel: VEPBBSLKWKIBHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a tetrahydronaphthalenone core, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are frequently employed.

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one stands out due to its difluoromethoxy group, which imparts unique chemical properties and enhances its potential for various applications. Its ability to inhibit quorum sensing and its potential therapeutic effects make it a compound of significant interest in both research and industry .

Eigenschaften

Molekularformel

C11H11F2NO2

Molekulargewicht

227.21 g/mol

IUPAC-Name

4-amino-7-(difluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11F2NO2/c12-11(13)16-6-1-2-7-8(5-6)10(15)4-3-9(7)14/h1-2,5,9,11H,3-4,14H2

InChI-Schlüssel

VEPBBSLKWKIBHV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=C(C1N)C=CC(=C2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.